N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-17-6-7-20-14(19)12(17)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLJOAUDHHZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:
Formation of the Oxomorpholine Ring: The oxomorpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative and a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the morpholine ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the oxomorpholine ring, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-chlorophenyl group distinguishes the target compound from analogues with other aryl substituents. Key comparisons include:
Key Observations :
Variations in the Heterocyclic Moiety
The 2-oxomorpholin-3-yl group is critical for hydrogen bonding. Analogues with alternative heterocycles exhibit distinct properties:
Biological Activity
N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound with the chemical formula and a molecular weight of 296.75 g/mol. Its structure features a chlorophenyl group and a morpholine derivative, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of specific molecular targets, thereby influencing several biochemical pathways. Detailed studies are necessary to elucidate the precise mechanisms involved.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Case Studies and Research Findings
Various studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Antitumor Activity : A study on benzamide derivatives demonstrated significant antitumor effects in vitro, suggesting that similar compounds could exhibit comparable properties .
- Kinase Inhibition : Research has shown that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers. This suggests that this compound may also have similar inhibitory effects .
Data Table of Biological Activities
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of Morpholine Derivative : The morpholine intermediate is synthesized through the reaction of ethylamine with an oxirane derivative.
- Chlorophenyl Group Introduction : The chlorophenyl group is introduced via nucleophilic substitution using a suitable chlorobenzene derivative.
- Amidation Reaction : The final step involves forming the acetamide linkage through an amidation reaction, often using acetic anhydride.
The compound's properties include:
- Molecular Formula :
- Molecular Weight : 296.75 g/mol
- Structural Features : Contains both a chlorinated phenyl group and a morpholine ring.
Q & A
Q. What purification techniques are optimal for isolating this compound?
- Protocol :
- Crude Product : Pre-purify via flash chromatography (silica gel, 8% MeOH in CH2Cl2).
- Final Step : Recrystallize from ethyl acetate/hexane (3:1) to achieve >98% purity .
- Analytical QC : HPLC purity >95% (C18 column, acetonitrile/water gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
